Acetone Semicarbazone-13C
CAS No.:
Cat. No.: VC0206994
Molecular Formula: C₃¹³CH₉N₃O
Molecular Weight: 116.13
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃¹³CH₉N₃O |
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Molecular Weight | 116.13 |
Introduction
Chemical Structure and Properties
Acetone Semicarbazone-13C is characterized by its incorporation of the stable isotope carbon-13 at a specific position within the acetone portion of the molecule. This isotopic substitution alters the compound's spectroscopic properties while maintaining its chemical reactivity.
The chemical structure of Acetone Semicarbazone-13C maintains the characteristic semicarbazone moiety, which consists of a hydrazine carboxamide group connected to the carbon of an acetone-derived imine. The carbon-13 isotope is typically incorporated at the carbonyl carbon position of the original acetone molecule, allowing for specific tracking in analytical applications.
Spectroscopic Properties and Characterization
The primary advantage of Acetone Semicarbazone-13C over its non-labeled counterpart is its enhanced spectroscopic characteristics, particularly in nuclear magnetic resonance (NMR) studies.
NMR Spectroscopic Features
Carbon-13 NMR spectroscopy of Acetone Semicarbazone-13C provides valuable structural insights:
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The 13C-enriched carbon typically produces a significantly enhanced signal compared to naturally abundant 13C
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In related semicarbazone compounds, the carbonyl carbon (C=O) signal of the urea derivative appears at approximately 155 ppm
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The imine carbon (C=N) signals are also characteristic and can be used for structural confirmation
Biological Activity and Applications
Acetone Semicarbazone-13C inherits the biological properties of its non-labeled analogue while providing additional analytical capabilities for tracking and metabolic studies.
Antineoplastic Activity
Comparative Analysis with Related Compounds
Understanding Acetone Semicarbazone-13C in relation to similar compounds provides valuable context for its applications and properties.
Comparison with Non-labeled Acetone Semicarbazone
Acetone Semicarbazone-13C maintains the chemical properties of the non-labeled compound while providing enhanced spectroscopic capabilities:
Property | Acetone Semicarbazone | Acetone Semicarbazone-13C |
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Molecular Formula | C4H9N3O | C313CH9N3O |
Molecular Weight | 115.13 g/mol | 116.13 g/mol |
NMR Properties | Natural abundance 13C signals | Enhanced signal at labeled position |
Chemical Reactivity | Standard semicarbazone reactivity | Identical to non-labeled variant |
Biological Activity | Antineoplastic activity against EAC | Presumed identical activity |
Comparison with Other Labeled Semicarbazones
Other 13C-labeled semicarbazones, such as Benzaldehyde-13C Semicarbazone, share similar applications in spectroscopic studies. Benzaldehyde-13C Semicarbazone has been noted for its use in NMR spectroscopy and has been studied for potential pharmacological activities.
Analytical Applications in Research
The incorporation of the 13C isotope makes Acetone Semicarbazone-13C particularly valuable in various analytical applications.
NMR Spectroscopy Applications
In NMR studies, Acetone Semicarbazone-13C offers several advantages:
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Enhanced signal intensity at the labeled position
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Ability to track specific carbons through chemical reactions
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Potential for studying molecular dynamics and conformational changes
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Applications in metabolic studies to track the fate of the compound
Photo-oxidation Studies
The photo-oxidation of semicarbazones has been studied using compounds such as Acetone Semicarbazone. Researchers have investigated TiO2-sensitized photo-oxidation of Acetone Semicarbazone, finding that increasing solvent polarity enhances the yield of photoproducts . The 13C-labeled version could provide additional insights into the mechanism of these photo-oxidation processes by allowing specific tracking of carbon atoms through the reaction pathway.
Future Research Directions
The unique properties of Acetone Semicarbazone-13C suggest several promising avenues for future research:
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Detailed metabolic studies tracking the fate of the compound in biological systems using 13C NMR
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Investigation of its mechanism of antineoplastic activity through isotopic labeling studies
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Development of more effective synthetic routes to enhance yield and purity
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Exploration of potential applications in other therapeutic areas
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Combination with other analytical techniques to provide more comprehensive structural and metabolic information
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